molecular formula C27H31N3O8S B2499820 乙酸乙酯 2-((7-(4-((3,4-二甲氧基苯乙基)氨基)-4-氧代丁基)-8-氧代-7,8-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-6-基)硫)酯 CAS No. 688060-38-0

乙酸乙酯 2-((7-(4-((3,4-二甲氧基苯乙基)氨基)-4-氧代丁基)-8-氧代-7,8-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-6-基)硫)酯

货号 B2499820
CAS 编号: 688060-38-0
分子量: 557.62
InChI 键: WAAFRGIJTWQBIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound appears to contain a quinazolinone moiety, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been studied for their potential biological activities . The compound also contains a dimethoxyphenethylamine moiety, which is a type of phenethylamine. Phenethylamines are a broad class of chemicals which include a variety of neurotransmitters, drugs, and plant alkaloids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute a bicyclic structure, while the dimethoxyphenethylamine moiety would add additional complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups it contains. For example, the presence of the dimethoxyphenethylamine moiety could potentially make the compound more lipophilic .

科学研究应用

化学合成和杂环化学

  1. 这种化合物参与合成各种12,13-二氢-11bH-喹诺[1,2-c]喹唑啉,这些化合物用于各种化学反应,产生新颖的化合物。这些反应包括与三乙基正甲酸酯、氰化溴、尿素和二硫化碳的相互作用(Phillips & Castle, 1980)

杂环系统的制备

  1. 乙酸乙酯2-((7-(4-((3,4-二甲氧基苯乙基)氨基)-4-氧代丁基)-8-氧代-7,8-二氢-[1,3]二氧杂环[4,5-g]喹唑啉-6-基)硫)用于制备各种杂环系统。这些系统被测试其对细菌和真菌的生物杀灭性能,显示在生物应用中的潜力(Youssef et al., 2011)

药物中间体的新合成

  1. 这种化学物质是合成药物化合物的关键中间体,例如喹诺[1,2-c]喹唑啉和吲哚[2,3-a]喹啉的衍生物,这些是抗肿瘤苯并[ c ]苯并喹啉生物碱的类似物(Phillips & Castle, 1980)

抗微生物活性

  1. 从这种化合物合成的各种衍生物已经被评估其抗微生物活性。结果表明在开发新型抗感染剂用于尿路感染方面有潜在应用(Sanna et al., 1990)

乙酸乙酯1,4-二氢-4-氧代-3-喹啉羧酸酯的合成

  1. 这种化合物用于合成乙酸乙酯1,4-二氢-4-氧代-3-喹啉羧酸酯,这是几种药物化合物中重要的结构。这突显了它在制药研究和药物开发中的作用(Bunce, Lee & Grant, 2011)

分子重排和吡唑喹唑啉的合成

  1. 研究表明这种化合物参与分子重排,导致新化合物的形成,如吡唑喹唑啉,这在新化学实体的开发中具有兴趣(Peet & Huber, 1993)

未来方向

The potential applications and future directions for this compound would depend on its specific biological activities. Further studies would be needed to explore these possibilities .

属性

IUPAC Name

ethyl 2-[[7-[4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O8S/c1-4-36-25(32)15-39-27-29-19-14-23-22(37-16-38-23)13-18(19)26(33)30(27)11-5-6-24(31)28-10-9-17-7-8-20(34-2)21(12-17)35-3/h7-8,12-14H,4-6,9-11,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAFRGIJTWQBIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。